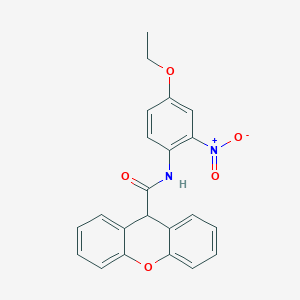![molecular formula C16H19BrN2O3S B11596696 (5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596696.png)
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic compound that belongs to the class of imidazolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-ethoxy-4-methoxybenzaldehyde and 3-propyl-2-sulfanylideneimidazolidin-4-one.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3-bromo-5-ethoxy-4-methoxybenzaldehyde and the imidazolidinone derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically performed in a suitable solvent, such as ethanol or methanol, at elevated temperatures (e.g., 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.
化学反应分析
Types of Reactions
“(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.
Substitution: Sodium azide, potassium cyanide; polar aprotic solvents like dimethylformamide (DMF); elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of “(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” would depend on its specific biological target. Potential mechanisms could involve:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets may trigger signaling pathways that result in the desired biological effect, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
- (5Z)-5-[(3-bromo-5-ethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
The uniqueness of “(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one” lies in its specific substitution pattern on the phenyl ring and the imidazolidinone core. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C16H19BrN2O3S |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H19BrN2O3S/c1-4-6-19-15(20)12(18-16(19)23)8-10-7-11(17)14(21-3)13(9-10)22-5-2/h7-9H,4-6H2,1-3H3,(H,18,23)/b12-8- |
InChI 键 |
NPBXOFGXUBDODP-WQLSENKSSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OC)OCC)/NC1=S |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OCC)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propyl 6-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11596618.png)
![2-{1-[4-((E)-3-Phenyl-allyl)-piperazin-1-yl]-ethylidene}-indan-1,3-dione](/img/structure/B11596630.png)

![(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596643.png)
![1-(4-fluorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11596645.png)
![8-ethyl-13-prop-2-enylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11596654.png)

![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11596662.png)

![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596671.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11596682.png)
![4-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11596695.png)
![2-Methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)phenyl 4-bromobenzoate](/img/structure/B11596697.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11596716.png)
